N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide
Description
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a phenyl ring substituted with a cyano (-CN) group at position 3 and a (4-methylphenyl)sulfanyl (-S-C₆H₄-CH₃) moiety at position 4. The cyclopropane ring fused to the carboxamide group introduces steric rigidity, which may enhance binding specificity in biological systems.
Properties
IUPAC Name |
N-[3-cyano-4-(4-methylphenyl)sulfanylphenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-2-7-16(8-3-12)22-17-9-6-15(10-14(17)11-19)20-18(21)13-4-5-13/h2-3,6-10,13H,4-5H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGMPVULRMVCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3CC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide typically involves the reaction of 3-cyano-4-[(4-methylphenyl)sulfanyl]aniline with cyclopropanecarboxylic acid chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways, however, require further investigation to be fully elucidated .
Comparison with Similar Compounds
Key Structural Features:
Analysis :
- Cyclopropane vs. Cyclopentane : The target compound and Tozasertib share a cyclopropane ring, which imposes higher ring strain and rigidity compared to the cyclopentane analog in . This strain may enhance binding affinity in target proteins but reduce metabolic stability .
- Sulfanyl Group : Both the target compound and Tozasertib feature sulfanyl (-S-) linkages, which are critical for forming hydrophobic interactions or disulfide bonds in biological targets .
- Electron-Withdrawing Groups: The target’s cyano group (-CN) contrasts with methoxy (-OCH₃) in and , and trifluoromethyl (-CF₃) in .
Analysis :
Analysis :
- The target compound’s sulfanyl and cyano groups may similarly target cysteine residues or ATP-binding pockets.
- highlights the utility of trifluoromethyl groups in radiolabeling for pharmacokinetic studies, a strategy that could be adapted to the target compound .
Pharmacokinetic Considerations
- Lipophilicity: The target compound’s cyano and sulfanyl groups may lower logP compared to Tozasertib’s piperazinyl group, affecting blood-brain barrier penetration .
- Metabolic Stability : The cyclopropane ring in the target compound may resist oxidative metabolism better than cyclopentane analogs .
Biological Activity
N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide, also known by its chemical identifier CAS 306980-62-1, is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a cyclopropane ring and a cyano group, which are significant for its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C18H16N2OS |
| Molecular Weight | 308.4 g/mol |
| CAS Number | 306980-62-1 |
| Synonyms | N-(3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl)cyclopropanecarboxamide |
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Notably, compounds with similar structures have been shown to inhibit necroptosis, a form of programmed cell death involved in various diseases including cancer and neurodegenerative disorders. Research indicates that such compounds can target receptor-interacting protein kinases (RIPK1 and RIPK3), crucial mediators of necroptosis .
Anticancer Activity
Recent studies highlight the potential anticancer properties of cyclopropanecarboxamides. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against several cancer cell lines. A study reported that derivatives of cyclopropanecarboxamide exhibited significant growth inhibition in human cancer cell lines, suggesting that this compound may possess similar properties .
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties, including moderate oral bioavailability and a favorable metabolic profile in animal models . These characteristics are critical for developing therapeutic agents.
Case Studies
- In Vivo Efficacy : A study investigated the efficacy of a related compound in a mouse model of systemic inflammatory response syndrome (SIRS). The compound demonstrated protective effects against hypothermia and mortality at doses as low as 5 mg/kg, indicating potential therapeutic applications for inflammatory diseases .
- Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure of cyclopropanecarboxamides to enhance their biological activity. Modifications to the phenyl and cyano groups have been shown to significantly affect potency against necroptosis-related pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide, and how are intermediates characterized?
- Answer : The compound is typically synthesized via multi-step reactions. A common approach involves nucleophilic substitution to introduce the sulfanyl group and coupling reactions (e.g., amide bond formation) to attach the cyclopropanecarboxamide moiety. For example:
- Step 1 : React 4-methylthiophenol with a nitro-substituted benzoyl chloride derivative to form the sulfanyl-phenyl intermediate.
- Step 2 : Reduce the nitro group to an amine, followed by cyanation using CuCN or similar reagents.
- Step 3 : Couple the resulting intermediate with cyclopropanecarboxylic acid chloride in the presence of triethylamine to neutralize HCl and drive the reaction .
- Characterization : Intermediates are analyzed via / NMR, FT-IR (to confirm amide bonds), and LC-MS for purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Answer :
- NMR Spectroscopy : NMR identifies proton environments (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm; aromatic protons at δ 6.8–7.5 ppm). NMR confirms the cyano group (δ ~110–120 ppm) and cyclopropane carbons (δ ~10–15 ppm) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry. High-resolution data (e.g., R-factor < 0.05) ensures accuracy .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 379.12) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Answer : Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .
- Temperature Control : Cyanation reactions require 80–100°C for 12–24 hours to maximize conversion .
- Catalyst Use : Pd/C or CuI accelerates coupling steps. For example, Suzuki-Miyaura coupling for aryl-aryl bonds (yield > 85% with 5 mol% Pd) .
- Table : Optimization Parameters
| Step | Parameter | Optimal Range |
|---|---|---|
| Sulfanyl Introduction | Solvent | DMF, 80°C |
| Cyanation | Catalyst | CuCN, 100°C |
| Amide Coupling | Base | Triethylamine, RT |
Q. How do the cyclopropane ring and sulfanyl group influence reactivity and biological activity?
- Answer :
- Cyclopropane : The strained ring increases electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites). It also stabilizes transition states in substitution reactions .
- Sulfanyl Group : The 4-methylphenylsulfanyl moiety improves lipophilicity (logP ~3.5), aiding membrane permeability. Its electron-donating properties modulate aromatic ring reactivity in electrophilic substitutions .
- Biological Impact : In vitro studies show inhibition of kinases (IC ~50 nM) and antiproliferative activity in cancer cell lines (e.g., MCF-7, GI = 2.1 µM) via apoptosis induction .
Q. How to resolve discrepancies between experimental and computational data (e.g., DFT vs. crystallography)?
- Answer :
- Validation Workflow :
Re-examine crystallographic data (e.g., thermal motion parameters in SHELX output) to rule out disorder .
Re-optimize DFT calculations with higher basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models (e.g., PCM for DMSO) .
Compare experimental IR/Raman spectra with computed vibrational modes to identify outliers.
- Case Study : A 5° deviation in cyclopropane bond angles (DFT vs. X-ray) was resolved by accounting for crystal packing effects in simulations .
Q. What strategies assess biological target interactions and binding affinities?
- Answer :
- Enzyme Assays : Measure IC using fluorescence-based kinase assays (e.g., ADP-Glo™ for ATP depletion) .
- Surface Plasmon Resonance (SPR) : Determine K values by immobilizing target proteins (e.g., BSA-conjugated kinases) and monitoring binding kinetics .
- Molecular Docking : Use AutoDock Vina to predict binding poses. For example, the sulfanyl group forms π-S interactions with tyrosine residues in kinase binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
